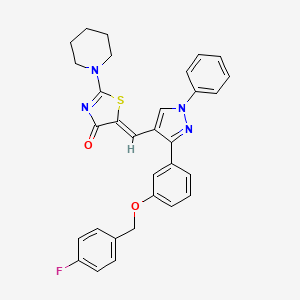
C31H27FN4O2S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves multiple steps. The synthetic route typically includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the triazole ring.
Formation of the benzenecarboxamide: This step involves the reaction of the intermediate with a benzenecarboxylic acid derivative to form the final product.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide can be compared with other similar compounds, such as:
4-Fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl]benzenecarboxamide: This compound has a similar structure but may have different functional groups or substituents.
Other triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and overall molecular structure.
Propiedades
Fórmula molecular |
C31H27FN4O2S |
|---|---|
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C31H27FN4O2S/c32-25-14-12-22(13-15-25)21-38-27-11-7-8-23(18-27)29-24(20-36(34-29)26-9-3-1-4-10-26)19-28-30(37)33-31(39-28)35-16-5-2-6-17-35/h1,3-4,7-15,18-20H,2,5-6,16-17,21H2/b28-19- |
Clave InChI |
RZOIHPAAISSCDH-USHMODERSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)/S2 |
SMILES canónico |
C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OCC5=CC=C(C=C5)F)C6=CC=CC=C6)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



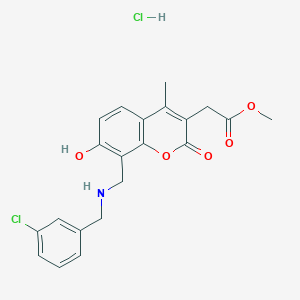
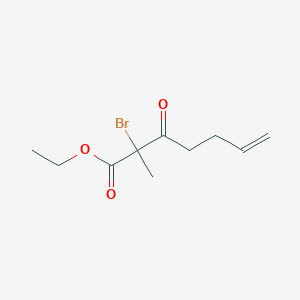
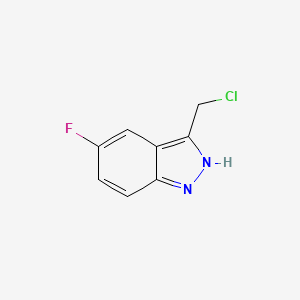

![(1S,11S,12R,16S)-14-(4-acetylphenyl)-11-benzoyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12628722.png)
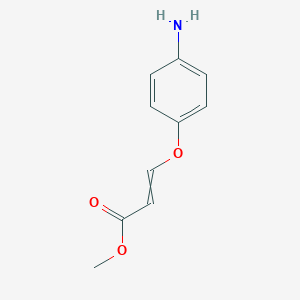
![2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12628750.png)
![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)

![5-[[2-[[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12628764.png)
![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)
![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)

